Product packaging for U-48800 (hydrochloride)(Cat. No.:)

U-48800 (hydrochloride)

Cat. No.: B1163425
M. Wt: 379.8
InChI Key: SLPJZGZGEABEGK-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within N-substituted Acetamide (B32628) Opioids

U-48800 is classified as an N-substituted acetamide opioid. nih.gov This class of compounds is characterized by a central acetamide moiety with various substitutions. Research indicates that the pharmacological activity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring and the cycloalkylamine portion of the molecule. nih.gov

U-48800 is a structural isomer of U-51754, another compound from the Upjohn research program, differing only in the placement of a chlorine atom on the phenyl ring (2,4-dichloro in U-48800 versus 3,4-dichloro in U-51754). springermedizin.demdpi.com This seemingly minor structural change is a key point of interest in structure-activity relationship (SAR) studies, which aim to understand how such modifications affect the compound's interaction with opioid receptors. nih.govresearchgate.net

Studies have investigated the μ- and κ-opioid receptor activation by U-48800 and its analogs. researchgate.net For instance, one study found that at the μ-opioid receptor, U-47700, a closely related analog, showed the highest potency among the tested compounds, while at the κ-opioid receptor, U-51754 was the most potent. researchgate.net Such research highlights the nuanced effects of structural changes within this class of opioids.

Historical Research Lineage: Development by Upjohn Company and Related Patents

The historical roots of U-48800 are deeply embedded in the pioneering pharmaceutical research conducted by the Upjohn Company. webpoisoncontrol.org In the 1970s, Upjohn embarked on a comprehensive program to synthesize and evaluate a series of N-(2-aminocycloaliphatic)benzamide derivatives with the goal of developing potent analgesics. springermedizin.degoogle.com This research led to the discovery of numerous compounds, some of which exhibited significant opioid activity.

A cornerstone of this research is U.S. Patent 4,098,904, filed in 1976 and granted in 1978, which describes a broad class of N-(2-aminocycloaliphatic)benzamide compounds. google.com While U-48800 itself is not explicitly named in this patent, the document lays the foundational chemical structures and synthetic pathways that are directly relevant to its composition. springermedizin.de The patent discloses numerous related compounds, including those that would become well-known research chemicals like U-47700. wikipedia.org

The research detailed in these patents explored various modifications to the chemical scaffold to understand their impact on analgesic properties. google.com This extensive work on structure-activity relationships within the N-substituted acetamide and benzamide (B126) series ultimately led to the identification of U-47700 as a particularly potent compound. wikipedia.org U-48800 can be seen as a subsequent, non-patented structural analog that has emerged in the context of continued interest in this chemical class. springermedizin.de

Detailed Research Findings

The following tables present a summary of key data related to U-48800 and its analogs, drawing from academic research and patent literature.

Table 1: Compound Details

Compound NameChemical FormulaMolecular WeightKey Structural Features
U-48800 (hydrochloride) C17H25Cl3N2O379.75 g/mol trans-2-(2,4-dichlorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide hydrochloride
U-47700 C16H22Cl2N2O329.27 g/mol trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide
U-51754 C17H24Cl2N2O359.3 g/mol trans-2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide

Table 2: Key Patent Information for the N-substituted Acetamide Opioid Class

Patent NumberTitleAssigneeGrant DateRelevance
US 4,098,904 Analgesic N-(2-aminocycloaliphatic)benzamidesThe Upjohn CompanyJuly 4, 1978Describes the foundational class of compounds to which U-48800 is a structural analog. google.com

Table 3: Comparative Research Data on Related Compounds

CompoundOpioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (Relative to Morphine)
U-47700 µ: 11.1, κ: 287, δ: 1220 wikipedia.org~7.5 times more potent webpoisoncontrol.org
U-51754 Data not consistently reported, but noted as a potent κ-opioid receptor agonist researchgate.netLess potent than U-47700 springermedizin.de
U-48800 Weakly activated MOR in some assays (EC50 > 22 µM for 2,4-difluoro-U-48800) researchgate.netReported to have a similar potency level to U-47700 in some contexts umd.edu

Properties

Molecular Formula

C17H24Cl2N2O · HCl

Molecular Weight

379.8

InChI

InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m0./s1

InChI Key

SLPJZGZGEABEGK-MOGJOVFKSA-N

SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(CC2=C(Cl)C=C(Cl)C=C2)=O.Cl

Synonyms

2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride

Origin of Product

United States

Chemical Synthesis and Precursor Analysis of U 48800 Hydrochloride

Established Synthetic Pathways and Reported Precursors

While specific, detailed synthetic procedures for U-48800 are not widely published in peer-reviewed literature, the general synthetic routes for this class of compounds, known as N-(2-aminocycloaliphatic)benzamides and acetamides, have been described. springermedizin.de The synthesis of U-48800 and its analogues generally involves a multi-step process starting from a substituted cyclohexanone (B45756).

A plausible synthetic pathway, based on general methods for creating similar analogues, can be outlined in three main steps. researchgate.net This process begins with the formation of an α-aminonitrile, followed by reduction of the nitrile group to an amine, and concluding with an acylation step to form the final amide product.

General Synthetic Route: researchgate.net

Strecker-type reaction: A substituted cyclohexanone is reacted with potassium cyanide and dimethylamine (B145610) hydrochloride in water at room temperature. This step forms an α-aminonitrile.

Reduction: The resulting aminonitrile is then reduced, typically using a strong reducing agent like lithium aluminium hydride (LiAlH4) in a solvent such as diethyl ether. This converts the nitrile group into a primary amine, yielding a disubstituted cyclohexane-1,2-diamine.

Acylation: The final step involves the acylation of the diamine with a suitable acyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as diethyl ether. For the synthesis of U-48800, the specific acylating agent would be 2-(2,4-dichlorophenyl)acetyl chloride.

The table below outlines the likely precursors and reagents involved in the synthesis of U-48800.

StepPrecursors/Starting MaterialsReagentsIntermediate/Product
1 CyclohexanonePotassium cyanide (KCN), Dimethylamine hydrochloride (Me2NH·HCl), Water2-(dimethylamino)-cyclohexane-1-carbonitrile
2 2-(dimethylamino)-cyclohexane-1-carbonitrileLithium aluminium hydride (LiAlH4), Diethyl etherN1,N1-dimethylcyclohexane-1,2-diamine
3 N1,N1-dimethylcyclohexane-1,2-diamine2-(2,4-dichlorophenyl)acetyl chloride, Triethylamine (Et3N), Diethyl etherU-48800

Theoretical and Emerging Synthetic Routes for Analogues

The general synthetic framework for U-48800 allows for the creation of a wide array of analogues through the modification of the precursors at different stages of the synthesis. These modifications can alter the substitution on the aromatic ring, the nature of the amine on the cyclohexane (B81311) ring, and the linker between the two.

The key structural difference between various U-type opioids lies in the substitution pattern on the phenyl ring and the presence or absence of a methylene (B1212753) bridge between the phenyl ring and the carbonyl group. unica.it For instance, U-48800 possesses a 2,4-dichloro substitution on the phenyl ring and a methylene spacer, classifying it as a phenylacetamide derivative. caymanchem.comspringermedizin.de Its structural isomer, U-51754, differs only in the position of the chlorine atoms, which are at the 3 and 4 positions of the phenyl ring. mdpi.com

Theoretical and emerging synthetic routes for analogues focus on several key modifications:

Aromatic Ring Substitution: By using different substituted phenylacetyl chlorides in the final acylation step, a variety of analogues can be produced. For example, using 3,4-difluorophenylacetyl chloride would theoretically yield a difluoro analogue of U-48800. researchgate.net

Amine Substitution: Altering the amine used in the initial Strecker reaction can lead to analogues with different N-alkyl groups on the cyclohexane moiety. For instance, using diethylamine (B46881) instead of dimethylamine would result in an N,N-diethyl analogue.

Methylene Spacer: The presence or absence of the "eastern methylene group" is a critical determinant of the compound's properties. unica.it Synthesizing analogues without this methylene spacer, which would be benzamide (B126) derivatives rather than phenylacetamide derivatives, involves using a substituted benzoyl chloride in the final acylation step. An example of this is the related compound U-47700. unica.it

The introduction of new analogues to the illicit market appears to stem from both the original patents and from novel structural modifications of the parent compounds. springermedizin.de This has led to the emergence of various related substances, including U-49900, isopropyl-U-47700, and 3,4-methylenedioxy-U-47700. springermedizin.deunodc.org

Advanced Structural Characterization and Isomeric Differentiation of U 48800 Hydrochloride

Spectroscopic Elucidation Techniques

A combination of sophisticated spectroscopic methods is essential to unambiguously determine the molecular architecture of U-48800.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of U-48800, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com

The ¹H NMR spectrum of U-48800 reveals key features, including an ABX spin system in the aromatic region, which is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. mdpi.com This pattern consists of three aromatic signals: a doublet, another doublet, and a doublet of doublets. mdpi.com The full assignment of the ¹H and ¹³C spectra is achieved through a combination of 2D NMR experiments. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two to three bonds. It is fundamental in identifying adjacent protons, for instance, within the cyclohexane (B81311) ring and the aromatic system. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems of coupled protons. This is particularly useful for identifying all the protons belonging to the cyclohexane moiety. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to, enabling the assignment of carbon signals based on their known proton assignments. mdpi.comepfl.ch An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range correlations between protons and carbons over two to four bonds. This technique is instrumental in piecing together the molecular skeleton by connecting different fragments of the molecule, such as linking the aromatic ring to the acetamide (B32628) moiety and the cyclohexane ring. mdpi.comepfl.ch It is particularly vital for identifying quaternary carbons, which have no attached protons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is valuable for determining the stereochemistry and conformation of the molecule. mdpi.com

¹³C APT (Attached Proton Test): This 1D experiment helps differentiate between CH/CH₃ and C/CH₂ carbons, providing similar information to an edited HSQC but in a simpler format. mdpi.com

A complete and unambiguous assignment of the NMR data for U-48800 has been reported, providing a critical reference for its identification. mdpi.com

Table 1: ¹H and ¹³C NMR Data for U-48800 in MeOD mdpi.com

Positionδ ¹³C (ppm)δ ¹H (ppm) (Multiplicity, J in Hz)
1172.6-
239.53.69 (s)
3135.5-
4134.7-
5129.97.49 (d, 1.9)
6131.9-
7128.37.32 (dd, 8.3, 1.9)
8134.27.37 (d, 8.2)
1'65.52.89 (m)
2'25.11.40 (m), 2.22 (m)
3'25.41.83 (m)
4'25.91.83 (m)
5'31.61.40 (m), 2.12 (m)
6'58.92.50 (m)
7'42.12.31 (s)
8'42.12.31 (s)
9'34.22.92 (s)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for the initial identification of U-48800. mdpi.com The mass spectrum of U-48800 shows a molecular ion peak corresponding to its molecular formula, C₁₇H₂₄Cl₂N₂O. mdpi.com The presence of two chlorine atoms is indicated by the characteristic isotopic pattern in the mass spectrum. mdpi.combioscience.co.uk

The fragmentation pathway of U-48800, however, presents challenges for unambiguous identification, especially when differentiating it from its isomers. mdpi.com A common base peak observed in the mass spectrum is at m/z 84 (C₅H₁₀N⁺). mdpi.com While this ion is a key feature, its precise fragmentation pathway has not been definitively identified. mdpi.com Other fragment ions are also observed, but they are often not sufficient to distinguish between positional isomers like U-51754. uniklinik-freiburg.deuniklinik-freiburg.de Therefore, while MS is a valuable screening tool, it lacks the specificity required for definitive isomer differentiation on its own. mdpi.comuniklinik-freiburg.de

Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its atomic arrangement and stereochemistry. bruker.com In the context of NPS identification, SC-XRD can be an invaluable tool, especially for resolving the ambiguities left by other analytical techniques. mdpi.com

While the literature mentions SC-XRD as one of the techniques used for the identification of U-type opioids, to date, there are no specific peer-reviewed reports detailing a successful single-crystal X-ray structure determination for U-48800 itself. mdpi.comresearchgate.net Obtaining a single crystal of suitable quality for diffraction can be a significant challenge, often hindering the application of this technique. The potential for SC-XRD to definitively confirm the structure and stereochemistry of U-48800 remains, should suitable crystalline material be produced.

Stereochemical Considerations and Chirality

The structure of U-48800 contains two chiral centers on the cyclohexane ring, specifically at the C-1' and C-2' positions where the N-methylacetamide and dimethylamino groups are attached. researchgate.net This gives rise to the possibility of different stereoisomers. The relative orientation of these two substituents determines whether the molecule is a cis or trans isomer. Each of these can exist as a pair of enantiomers ((1R,2R) and (1S,2S) for the trans isomer; (1R,2S) and (1S,2R) for the cis isomer).

For the closely related U-47700 and U-50488 series, it has been established that only the trans stereoisomers exhibit significant opioid activity, and the absolute configuration (e.g., (1R,2R) vs. (1S,2S)) determines the selectivity for different opioid receptors (μ vs. κ). unica.itspringermedizin.de U-48800 is typically assumed to be a racemic mixture of the trans isomers. The precise stereochemistry has a profound impact on the pharmacological activity, highlighting the importance of stereospecific analysis in fully characterizing the compound. springermedizin.de

Structural Isomerism: Differentiation from Analogues (e.g., U-51754)

A significant analytical challenge in the identification of U-48800 is its differentiation from structural isomers, most notably U-51754. mdpi.comresearchgate.netsemanticscholar.org Both compounds share the same molecular formula and a similar core structure, leading to nearly identical mass spectra that are not readily distinguishable. mdpi.comuniklinik-freiburg.de

The sole structural difference between U-48800 and U-51754 lies in the substitution pattern of the two chlorine atoms on the phenyl ring. springermedizin.de

U-48800: The chlorine atoms are located at the C-4 and C-6 positions of the phenyl ring (a 2,4-dichloro substitution pattern). mdpi.com

U-51754: The chlorine atoms are positioned at C-5 and C-6 (a 3,4-dichloro substitution pattern). mdpi.com

This subtle difference can be definitively resolved using 2D NMR, specifically the HMBC experiment. mdpi.com In U-48800, a key correlation is observed between the proton at C-8 (HA of the ABX system) and the methylene (B1212753) carbon at C-2. mdpi.com This correlation is possible because these atoms are separated by three bonds. In the structure of U-51754, the corresponding proton and the C-2 carbon are separated by four bonds, which would not typically result in a visible HMBC correlation. mdpi.com This crucial difference allows for the unequivocal identification of U-48800 and its differentiation from U-51754, a task that is often impossible with mass spectrometry alone. mdpi.comresearchgate.net

Conformational Analysis through Molecular Dynamics and Computational Studies

Molecular dynamics (MD) simulations and computational studies provide powerful insights into the three-dimensional structure and dynamic behavior of U-48800 in solution. mdpi.comresearchgate.net These studies complement experimental data from NMR and are particularly useful for understanding the molecule's conformational flexibility, which can influence its interaction with biological targets. acs.org

MD simulations performed in methanol (B129727) (to mimic NMR experimental conditions) have been used to explore the accessible conformations of U-48800. mdpi.com These simulations focused on two main aspects:

Rotation of the aromatic ring: The analysis revealed two main conformational clusters based on the rotation around the C-2-C-3 bond. mdpi.com

Conformation of the non-aromatic ring: The cyclohexane ring was found to predominantly adopt a chair conformation. mdpi.com The simulations allowed for the detailed analysis of the axial and equatorial positions of the hydrogen atoms on the ring, providing a deeper understanding of the NMR spectral features, such as the splitting patterns of certain signals. mdpi.com

By clustering the simulation results, researchers can identify the most stable and populated conformers of the molecule. mdpi.com This computational approach has successfully validated the structural features inferred from NMR data, providing a more complete and dynamic picture of the U-48800 molecule in a solvated environment. mdpi.comnih.gov

Pharmacological Characterization and Molecular Mechanisms of U 48800 Hydrochloride

Opioid Receptor Binding Affinities and Selectivity Profiles (μ-, κ-, δ-opioid receptors)

U-48800 is a synthetic opioid analgesic that is structurally related to U-47700. scielo.org.mx Unlike its more μ-opioid receptor (MOR) selective predecessor U-47700, U-48800 is primarily characterized as a kappa-opioid receptor (KOR) agonist, though it retains some affinity for the MOR. wikipedia.orgwikipedia.org Its activity at the delta-opioid receptor (DOR) is comparatively low.

Detailed in vitro functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism, provide insight into the potency and efficacy of U-48800 at these receptors. In studies using this method, U-48800 demonstrates functional activity at both the KOR and MOR. nih.gov However, its potency at both receptor subtypes is notably lower than that of reference opioid ligands. nih.gov For instance, at the KOR, U-48800 is less potent than the selective KOR agonists U-50488 and U-69,593. nih.gov Similarly, its potency at the MOR is significantly lower than that of classical opioids like hydromorphone and fentanyl. nih.gov

The compound 2,4-difluoro-U-48800, a derivative, has been shown to be a partial agonist at the MOR, failing to achieve maximum receptor activation even at high concentrations (EC₅₀ > 22 µM). nih.govresearchgate.net While direct binding affinity data (Kᵢ) for U-48800 is scarce in the literature, the available functional data consistently points to a profile of a primary KOR agonist with weaker MOR activity. wikipedia.orgnih.govnih.gov

G-Protein Coupling and Signal Transduction Pathways (in vitro models)

Opioid receptors, including the μ, κ, and δ subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory Gαi/o pathway. scielo.org.mxresearchgate.net Activation of these receptors by an agonist like U-48800 leads to the dissociation of the G-protein complex and subsequent inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). scielo.org.mx This is a hallmark of opioid receptor activation.

The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and serves as a reliable in vitro model for assessing the functional potency and efficacy of opioid ligands. researchgate.net A study by Otte et al. (2022) investigated the activation of MOR and KOR by U-48800 using this assay in membranes from Chinese Hamster Ovary (CHO) cells expressing the human recombinant receptors. nih.gov

At the κ-opioid receptor, U-48800 demonstrated an EC₅₀ value of 351 nM with an Eₘₐₓ of 115%. At the μ-opioid receptor, it showed an EC₅₀ of 1310 nM and an Eₘₐₓ of 88%. nih.gov These findings confirm that U-48800 acts as a full agonist at the KOR and a high-efficacy partial agonist at the MOR in this in vitro system, with a clear preference and higher potency for the KOR. nih.gov The signal transduction initiated by U-48800 is therefore primarily mediated by the activation of Gαi/o proteins coupled to the kappa-opioid receptor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies within the U-Compound Series

The pharmacological profile of U-48800 is best understood in the context of the broader series of N-(2-aminocyclohexyl)benzamide and acetamide (B32628) opioids developed by The Upjohn Company. webpoisoncontrol.orgnih.gov SAR studies reveal that subtle modifications to the core structure can dramatically shift receptor selectivity and potency between the MOR and KOR. nih.govresearchgate.net

The position and nature of halogen substituents on the phenyl ring are critical determinants of activity. For MOR activation, a 3,4-dichloro substitution pattern, as seen in the potent MOR agonist U-47700, is considered advantageous. nih.govspringermedizin.de The removal of the chlorine atom from the meta-position (position 3) to create a compound like U-48520 (4-chloro) results in a significant decrease in MOR binding affinity. nih.govspringermedizin.de

U-48800 features a 2,4-dichloro substitution pattern on its phenylacetamide moiety. springermedizin.demdpi.com This differs from the 3,4-dichloro pattern found in the highly KOR-selective U-50488 and the MOR-selective U-47700. springermedizin.de This alteration in halogen position is a key structural feature contributing to its specific KOR-preferring profile. Furthermore, the presence of halogens is thought to protect the molecule from metabolic hydroxylation, potentially enhancing its duration of action. nih.govspringermedizin.de

The trans-1,2-diaminocyclohexane core provides a rigid scaffold essential for proper orientation within the opioid receptor binding pocket. nih.govmdpi.com Molecular modeling suggests this cyclohexyl ring engages in key hydrophobic interactions. nih.govmdpi.com

The substitutions on the two nitrogen atoms are crucial for determining receptor selectivity:

Amine Nitrogen (on the cyclohexane): A sterically unhindered N,N-dimethylamino group, as found in U-47700, greatly enhances MOR affinity. nih.gov In contrast, incorporating the nitrogen into a pyrrolidine (B122466) ring, as in U-50488, dramatically increases KOR affinity and selectivity. nih.govmdpi.com

Amide Nitrogen: A methyl group on the amide nitrogen is generally favorable for MOR activation. nih.gov

A defining feature that separates KOR-preferring from MOR-preferring U-compounds is the presence of a methylene (B1212753) bridge between the aromatic ring and the amide carbonyl. researchgate.netspringermedizin.de Compounds lacking this spacer, like U-47700, are generally MOR agonists. nih.gov The presence of this methylene spacer, as seen in U-48800 and the selective KOR agonist U-50488, is a key determinant for the switch from MOR to KOR selectivity. springermedizin.despringermedizin.de

Stereochemistry is a critical factor for the activity of U-compounds. Only the trans isomers of the 1,2-diaminocyclohexane ring display significant opioid activity; the cis isomers are largely inactive. nih.govspringermedizin.de

Furthermore, the absolute configuration of the two stereocenters dictates receptor selectivity. For MOR-selective compounds of the U-47700 series, the (1R,2R) configuration is the most potent. nih.govmdpi.com Conversely, for KOR-selective compounds of the U-50488 series, the (1S,2S) enantiomer is the one that possesses high affinity and selectivity for the KOR. springermedizin.demdpi.com Given that U-48800 is a KOR agonist belonging to the acetamide subclass (like U-50488), its activity is associated with the (1S,2S) stereoisomer. wikipedia.orgspringermedizin.de

Comparative Pharmacodynamics (in vitro)

In vitro pharmacodynamic studies comparing U-48800 to established reference opioids highlight its distinct profile. Using the [³⁵S]GTPγS functional assay, the potency (EC₅₀) and efficacy (Eₘₐₓ) of U-48800 were found to be considerably lower than reference agonists at their respective primary receptors. nih.gov

At the KOR, U-48800 (EC₅₀ = 351 nM) is substantially less potent than both U-50488 (EC₅₀ = 28.5 nM) and U-69,593 (EC₅₀ = 11.2 nM). At the MOR, U-48800 (EC₅₀ = 1310 nM) is significantly less potent than the high-potency opioid fentanyl (EC₅₀ = 6.4 nM) and the classical opioid hydromorphone (EC₅₀ = 25.1 nM). nih.gov While U-48800 can elicit a strong response at the KOR (Eₘₐₓ = 115% relative to baseline), its lower potency indicates that higher concentrations are required to achieve this effect compared to more potent KOR agonists. nih.gov

Interactive Data Table: Opioid Receptor Activation by U-48800 and Reference Ligands Data from [³⁵S]GTPγS functional assay in CHO-K1 cell membranes. EC₅₀ is the half-maximal effective concentration (potency), and Eₘₐₓ is the maximum effect (efficacy) relative to basal activity. Data sourced from Otte et al. (2022). nih.gov

Compound Receptor EC₅₀ (nM) Eₘₐₓ (%)
U-48800 κ (KOR) 351 115
μ (MOR) 1310 88
U-50488 κ (KOR) 28.5 137
μ (MOR) >10000 79
U-69,593 κ (KOR) 11.2 119
μ (MOR) >10000 66
Hydromorphone μ (MOR) 25.1 132
κ (KOR) >10000 38
Fentanyl μ (MOR) 6.4 120
κ (KOR) >10000 45

Computational Pharmacology and Receptor-Ligand Docking Simulations

Computational pharmacology, incorporating techniques such as molecular dynamics (MD) simulations and receptor-ligand docking, has been instrumental in elucidating the three-dimensional structure, dynamic behavior, and binding characteristics of arylacetamide-based κ-opioid receptor (KOR) agonists, including U-48800. acs.org These in silico approaches provide a molecular-level understanding that complements experimental pharmacological data.

Molecular dynamics simulations have been employed to investigate the conformational preferences of U-48800 and its analogs. mdpi.com One study performed MD simulations of U-48800 in methanol (B129727) to determine its 3D structure and identify possible conformers, which is crucial for understanding its interaction with receptors. mdpi.com The analysis revealed that U-48800 can be grouped into two distinct conformers based on the aromatic ring's structure and six conformers based on the non-aromatic ring's structure. mdpi.com This highlights the flexibility of the molecule, a key factor in its ability to bind to the receptor.

Receptor-ligand docking simulations have been a cornerstone in predicting the binding mode of arylacetamide agonists within the KOR. acs.org These studies have consistently shown that these ligands, including by extension U-48800, dock along the helical axis of the receptor. acs.org A critical interaction identified is the formation of a salt bridge between the protonated amine of the ligand and the carboxylate group of Asp138 located in transmembrane domain 3 (TM3) of the KOR. acs.org This ionic interaction is considered a key anchoring point for the association of the agonist with the receptor. acs.org

Further refinement of these docking poses using MD simulations has provided a more detailed picture of the binding interactions. acs.org Beyond the primary salt bridge, these simulations have highlighted additional contacts with KOR-specific residues such as Ile294, Leu295, and Ala298, which are thought to contribute to the κ-selectivity observed in this series of compounds. acs.org Interestingly, when comparing the binding motifs of arylacetamides like U-48800 with traditional opiate-based ligands, no common binding motif was found, with the exception of the ion pair interaction. acs.org

Molecular modeling has also been used to explain the enantiomeric preference of related compounds and to provide insights into the μ/κ-selectivity of representative ligands in this class. acs.org The computational models developed are consistent with data from site-directed mutagenesis experiments and structure-function relationship studies, providing a robust, structure-based rationale for ligand recognition. acs.org

A comparative molecular modeling study involving U-47700 and the related κ-agonist U-50488 at both the mu-opioid receptor (MOR) and KOR provided further insights into selectivity. unica.it This research utilized docking and molecular dynamics simulations to analyze ligand-receptor interactions. unica.it The findings confirmed that subtle changes in the ligand's chemical structure can lead to significant differences in receptor affinity. unica.it Specifically for U-50488, which shares structural similarities with U-48800, a hydrogen bond with Asp138 of the KOR was observed to persist for up to 90% of the MD simulation time, indicating a very stable interaction. unica.it The study also noted that the additional methylene group in U-50488 positions the benzene (B151609) ring to make important contacts with the outer region of the KOR binding pocket, a key factor for its receptor affinity. unica.it These findings for U-50488 offer valuable insights into the likely binding mode of U-48800 at the KOR.

Table 1: Key Interactions of Arylacetamide Agonists at the κ-Opioid Receptor from Docking and MD Simulations

Interacting Ligand GroupReceptor ResidueInteraction TypeSignificance
Protonated AmineAsp138 (TM3)Salt BridgeKey anchoring point for agonist association acs.orgunica.it
Arylacetamide CoreIle294HydrophobicContributes to κ-selectivity acs.org
Arylacetamide CoreLeu295HydrophobicContributes to κ-selectivity acs.org
Arylacetamide CoreAla298HydrophobicContributes to κ-selectivity acs.org
Benzene RingOuter Binding Pocketvan der WaalsImportant for receptor affinity unica.it

Table 2: Conformational Analysis of U-48800 from Molecular Dynamics Simulations

Molecular RegionNumber of Conformers IdentifiedBasis of Clustering
Aromatic Ring2Structural differences in the ring mdpi.com
Non-aromatic Ring6Structural differences in the ring mdpi.com

Metabolic Pathways and Biotransformation of U 48800 Hydrochloride

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomal incubations)

The metabolic stability of a compound provides insights into its persistence in the body. In vitro studies using pooled human liver S9 fraction (pS9) have been conducted to determine the metabolic stability of U-48800. These assessments measure parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict how quickly the drug is cleared from the liver.

Research has shown that the in vitro half-life and intrinsic clearance of U-48800 are considered moderate when compared to structurally similar compounds. nih.gov This suggests a moderate rate of metabolism in the liver.

Table 1: In Vitro Metabolic Stability of U-48800

Parameter Value Interpretation
In Vitro Half-life (t½) Moderate The compound is metabolized at a moderate pace.

This table is based on qualitative descriptions from the cited research. nih.gov

Identification and Characterization of Putative Metabolites

The biotransformation of U-48800 results in the formation of several metabolites. Through in vitro studies with pooled human liver S9 fraction, researchers have identified a total of 14 metabolites, consisting of 13 phase I metabolites and one phase II metabolite. nih.gov

The primary metabolic reactions are N-dealkylation and hydroxylation, along with combinations of these processes. nih.govmdpi.comunica.it N-dealkylation involves the removal of an alkyl group, while hydroxylation introduces a hydroxyl group to the molecule. These reactions are common detoxification pathways in the body.

Table 2: Identified Metabolites of U-48800

Metabolite Type Number Identified Key Reactions
Phase I 13 N-Dealkylation, Hydroxylation, and their combinations

This table summarizes findings on the number and types of metabolites identified in in vitro studies. nih.gov

Metabolic Enzyme Mapping (e.g., Cytochrome P450 isoforms)

The enzymes responsible for metabolizing drugs are crucial in determining their efficacy and potential for drug-drug interactions. For U-48800, the primary enzymes involved in its initial metabolic steps have been identified as Cytochrome P450 (CYP) isoforms, specifically CYP2C19 and CYP3A4 . nih.govresearchgate.net

These enzymes are part of a large family of proteins that play a central role in the metabolism of a wide variety of compounds. The involvement of CYP2C19 and CYP3A4 indicates that the clearance of U-48800 could be affected by other drugs that are also metabolized by these enzymes. nih.govresearchgate.net

Table 3: Cytochrome P450 Isoforms Involved in U-48800 Metabolism

Enzyme Role
CYP2C19 Major contributor to initial metabolic steps

This table highlights the key enzymes identified in the metabolism of U-48800. nih.govresearchgate.net

Comparative Biotransformation with Structurally Related Opioids (in vitro/non-human)

The metabolism of U-48800 shares similarities with other structurally related synthetic opioids. For instance, the metabolism of U-47700, a closely related compound, also predominantly involves N-demethylation and hydroxylation, followed by glucuronidation or sulfation. researchgate.net The isozymes CYP2C19 and CYP3A4 are also implicated in the metabolism of U-47700. researchgate.net

Similarly, studies on U-49900 have identified N-desethyl-U-49900 as its main metabolite in microsomal incubations. webpoisoncontrol.org This parallel in metabolic pathways, particularly the prevalence of N-dealkylation, is a common feature among these U-series opioids. mdpi.comunica.it

However, it is important to note that species differences can affect metabolic profiles. Metabolites identified in rat urine, for example, may differ from those in humans. nih.gov

Table 4: Comparison of Metabolic Pathways

Compound Primary Metabolic Reactions Key Enzymes
U-48800 N-Dealkylation, Hydroxylation nih.govmdpi.comunica.it CYP2C19, CYP3A4 nih.govresearchgate.net
U-47700 N-Demethylation, Hydroxylation, Glucuronidation, Sulfation researchgate.net CYP2C19, CYP3A4 researchgate.net
U-49900 N-Dealkylation webpoisoncontrol.org Not specified

This table provides a comparative overview of the metabolic pathways of U-48800 and related compounds based on available literature.

Analytical Chemistry Methodologies for U 48800 Hydrochloride

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating U-48800 from complex matrices and from its structural isomers, a critical step for accurate identification.

Gas Chromatography (GC)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds like U-48800. numberanalytics.com In a typical GC-MS analysis of U-48800, a sample is first subjected to an acid/base extraction. cfsre.org The extracted analyte is then introduced into the GC system.

One documented method utilized an Agilent 5975 Series GC/MSD System with a Zebron™ Inferno™ ZB-35HT column. cfsre.org The oven temperature program started at 60°C, ramping up to 340°C. cfsre.org Under these conditions, U-48800 exhibited a specific retention time, which, when compared to a reference standard, aids in its preliminary identification. cfsre.org However, GC-MS analysis alone may not be sufficient to distinguish between structural isomers like U-48800 and U-51754, as their mass spectra can be very similar. mdpi.comnih.gov While mass spectrum analysis can confirm the presence of two chlorine atoms in the molecule, the fragmentation pattern often does not allow for unequivocal differentiation between the isomers. mdpi.com

Table 1: GC-MS Parameters for U-48800 Analysis
ParameterValue
Instrument Agilent 5975 Series GC/MSD System
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min
Injection Volume 1 µL (Splitless)
Mass Scan Range 40-550 m/z
Retention Time ~7.2 min
Data sourced from a study by NMS Labs. cfsre.org

Liquid Chromatography (LC, UHPLC)

Liquid chromatography (LC) and its high-performance variant, ultra-high-performance liquid chromatography (UHPLC), are powerful techniques for analyzing a broad range of compounds, including those that are non-volatile or thermally labile. numberanalytics.comnih.gov These methods, often coupled with mass spectrometry, are well-suited for the analysis of U-48800 and its metabolites. nih.govjefferson.edunih.gov

A common approach involves using a reversed-phase column, such as a Phenomenex Kinetex C18. cfsre.orgalgimed.com The mobile phase typically consists of a gradient mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). algimed.com For instance, one UHPLC method employed a Shimadzu Nexera XR system with a gradient starting at 95% aqueous phase and transitioning to 95% organic phase over 13 minutes. cfsre.org Longer LC gradients, such as a 17-minute method, can achieve baseline separation of closely related opioid analogs. sciex.com Certified reference materials for U-48800 are available and suitable for use in both LC/MS and GC/MS testing methods. scientificlabs.iesigmaaldrich.comscientificlabs.iesigmaaldrich.com

High-Resolution Mass Spectrometric Identification and Profiling (LC-QTOF-MS, SWATH acquisition)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography and utilizing advanced acquisition techniques, provides a powerful tool for the detection and identification of novel psychoactive substances (NPS). cfsre.org Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offer high selectivity and sensitivity, enabling the acquisition of accurate mass data and analyte-specific MS/MS fragment spectra. algimed.comcfsre.org

Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH) is a data-independent acquisition (DIA) strategy that has proven effective for NPS screening. sciex.comsciex.comnih.gov In SWATH, the mass spectrometer systematically steps through Q1 isolation windows across a specified mass range, acquiring composite MS/MS spectra of all detectable analytes eluting from the LC column at that time. algimed.com This creates a complete digital record of the sample, allowing for retrospective data analysis without the need to re-acquire samples. sciex.comnih.gov This is particularly advantageous for identifying emerging NPS that were not part of the initial targeted screening panel. sciex.com The unbiased nature of the SWATH acquisition approach makes it a powerful method for screening for NPS in forensic samples. sciex.com

Development and Utilization of Spectral Reference Databases

The rapid emergence of NPS has outpaced the availability of certified reference standards, making spectral reference databases an indispensable tool for forensic laboratories. mdpi.com These databases contain mass spectra of known compounds, which can be compared against the spectra of unknown substances for identification.

Several spectral libraries are available to the forensic community, some of which are crowd-sourced or provided by commercial entities. caymanchem.comhighresnps.comcfsre.org

Cayman Spectral Library: A free, searchable GC-MS database with over 2,000 spectra of emerging forensic drug standards, curated from internal testing of newly synthesized NPS. caymanchem.com

SWGDRUG: A comprehensive library that includes mass spectra, infrared spectra, and other analytical data for controlled substances. mdpi.com

HighResNPS.com: A crowd-sourced mass spectral database for HR-MS screening of NPS, containing over 8,100 entries. highresnps.com

TICTAC: This library boasts one of the largest and most current collections of spectra for NPS and other drugs, specifically for Fourier Transform Infrared spectroscopy (ATR/FTIR). tictac.org.uk

When analyzing U-48800, a GC-MS analysis compared against the Cayman Spectral Library and the SWGDRUG database showed potential matches for both U-48800 and its isomer, U-51754, highlighting the need for complementary analytical techniques for definitive identification. mdpi.com

Application of Advanced Chemometric and Machine Learning Techniques for Compound Identification

The constant evolution of the illicit drug market necessitates innovative approaches for the identification of unknown compounds. nih.gov Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to analytical toxicology to improve data processing and facilitate the identification of NPS. mdpi.comnih.govmums.ac.ir

These advanced computational tools can be used for:

Structure Prediction: AI-driven generative models can design hypothetical new psychoactive molecules and predict their properties, helping to anticipate future threats. mdpi.com

Spectral Prediction: Deep learning models, such as NPS-MS, can accurately predict the MS/MS spectra of known and hypothesized NPS from their chemical structures alone. nih.gov This allows laboratories to putatively identify a new drug even before a physical reference standard is available. mdpi.com

Retention Time Prediction: Machine learning models can be trained to predict the retention time of analytes based on their molecular features, with some models predicting retention times within a narrow window of the experimental value. nih.gov

Compound Classification: Machine learning algorithms can classify opioids into different series (e.g., fentanyl analogs, U-series) with a high degree of accuracy, providing valuable guidance to analysts in determining a suspected structure. nih.gov

These in silico tools, when integrated into analytical workflows, can significantly enhance the speed and confidence of NPS identification, addressing a critical bottleneck in forensic science. mdpi.com

Inter-Laboratory Analytical Harmonization Strategies

The chemical diversity and lack of standardization for NPS analysis present significant challenges for comparing results across different laboratories. numberanalytics.com To address this, inter-laboratory harmonization strategies are crucial. These include:

Proficiency Testing (PT): Programs offered by organizations like the College of American Pathologists (CAP) provide laboratories with blind samples to test, allowing for an external assessment of their analytical performance. cap.orgallenpress.com While many PT programs focus on more common drugs, some are beginning to include novel synthetic opioids. allenpress.com However, the rapidly changing NPS landscape means that the most recently emerged substances may not be included in these surveys. allenpress.com A 2024 study demonstrated the utility of a comprehensive LC-MS-MS method by analyzing 27 proficiency test samples over a four-year period, correctly identifying 126 expected results for 25 different target analytes. nih.gov

Standardized Methodologies: The development and adoption of standardized analytical methods, such as those validated according to ANSI/ASB standards, can improve the consistency and reliability of results between laboratories. nih.gov

Information Sharing: Collaborative efforts and information sharing between laboratories, law enforcement, and public health agencies are essential for staying ahead of emerging drug trends. numberanalytics.com This includes sharing analytical data and methodologies for newly identified substances. A study on U-48800 highlighted a real-world case that involved collaboration between laboratories across different countries to unequivocally identify the substance. mdpi.com

These strategies are vital for ensuring the accuracy and comparability of analytical data for NPS like U-48800, ultimately supporting public health and safety initiatives.

Role and Significance of U 48800 Hydrochloride in Forensic and Analytical Chemistry Research

Analytical Challenges Posed by Emerging Isomeric Novel Synthetic Opioids

The emergence of novel synthetic opioids (NSOs), such as U-48800, presents significant analytical challenges for forensic and analytical chemistry laboratories. nih.gov A primary difficulty lies in the existence of structural isomers, which are compounds that share the same molecular formula but differ in the arrangement of atoms. nih.govuniklinik-freiburg.de This is particularly relevant for U-48800 and its regioisomer, U-51754, which only differ in the substitution pattern of the two chlorine atoms on the aromatic ring. uniklinik-freiburg.deuniklinik-freiburg.de

Standard screening techniques like gas chromatography-mass spectrometry (GC-MS) often struggle to differentiate between such isomers. uniklinik-freiburg.demdpi.com While GC-MS analysis can suggest a potential match with the mass spectrum of U-48800 and its isomer, the fragmentation patterns can be nearly identical, making a definitive identification based on this technique alone unreliable. uniklinik-freiburg.demdpi.com This ambiguity can lead to potential false-positive identifications, highlighting the critical need for more robust structural characterization methods. mdpi.com

The constant influx of new and often unscheduled NSOs further complicates analysis. nih.govscielo.org.mx Forensic laboratories may lack the corresponding reference materials necessary for unequivocal identification. mdpi.com The European Network of Forensic Science Institutes (ENFSI) emphasizes the importance of reference materials for accurate identification, but for new or isomeric NSOs, these are often unavailable. mdpi.com This necessitates the use of alternative and more advanced analytical strategies to ensure accurate identification. mdpi.comresearchgate.net

The extensive metabolism of these compounds also introduces another layer of complexity, as it can result in the formation of isomeric metabolites that may interfere with the analysis of the parent compound. uniklinik-freiburg.deuniklinik-freiburg.de

Methodologies for Definitive Structural Identification in Research Samples

To overcome the challenges posed by isomeric NSOs like U-48800, a multi-technique approach is essential for definitive structural identification. nih.govmdpi.com While initial screening may be performed with techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS), confirmatory analysis requires more sophisticated methods. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy has proven to be a crucial tool for the unequivocal identification of U-48800. nih.govmdpi.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and their spatial relationships. mdpi.com Specifically, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can distinguish between the ABX spin systems of U-48800 and its isomer U-51754, allowing for the definitive assignment of the chlorine atom positions on the benzene (B151609) ring. mdpi.com

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-QTOF-MS), offers exact mass measurements that can help determine the elemental composition of a compound. ojp.govresearchgate.net However, even with HRMS, distinguishing between isomers with the same exact mass can be challenging based on fragmentation patterns alone. uniklinik-freiburg.de

A comprehensive analytical workflow for the identification of U-48800 in the absence of a reference standard often involves a combination of GC-MS for initial screening, followed by NMR spectroscopy for definitive structural elucidation. nih.govmdpi.com In some research settings, molecular dynamics simulations have also been used to further validate the structural features determined by NMR. nih.govmdpi.com

The following table summarizes the key analytical techniques and their roles in the identification of U-48800:

Analytical TechniqueRole in Identification of U-48800Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Initial screening, provides mass spectrum. mdpi.comcfsre.orgCannot definitively distinguish between isomers like U-48800 and U-51754 due to similar fragmentation patterns. uniklinik-freiburg.demdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection and quantification in biological samples. oup.comunodc.orgMay not differentiate isomers without sufficient chromatographic separation and specific fragmentation data. uniklinik-freiburg.de
High-Resolution Mass Spectrometry (HRMS) Provides exact mass for formula determination. ojp.govFragmentation patterns may still be insufficient to distinguish between regioisomers. uniklinik-freiburg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy Unequivocal structural identification, distinguishes between isomers. mdpi.comresearchgate.netmdpi.comRequires a larger sample amount and can be more time-consuming. semanticscholar.org

Contribution to the Characterization of Chemical Diversity in Novel Psychoactive Substances

The detailed analytical investigation of compounds like U-48800 significantly contributes to the broader understanding of the chemical diversity within the constantly evolving landscape of novel psychoactive substances (NPS). mdpi.comresearchgate.net The emergence of U-48800, an untested structural adaptation of earlier compounds from the Upjohn company, highlights the trend of clandestine laboratories modifying existing chemical scaffolds to circumvent legal controls. springermedizin.de

By thoroughly characterizing such compounds, forensic and analytical chemists build comprehensive spectral libraries and databases. mdpi.com These resources are invaluable for the future identification of related NSOs. For instance, the full NMR assignment of U-48800 serves as a crucial reference for other laboratories. mdpi.comresearchgate.net

The study of U-48800 and its isomer U-51754 exemplifies the challenges posed by regioisomers within the "U-series" of opioids. uniklinik-freiburg.desemanticscholar.org This knowledge prompts the development and harmonization of analytical methods across different laboratories and drug-checking services to ensure accurate and consistent identification of NPS. semanticscholar.orgmdpi.com The challenges encountered with U-48800 underscore the need for ongoing research and the adoption of advanced analytical techniques to keep pace with the chemical diversity and rapid emergence of new threats in the illicit drug market. nih.govnih.gov

Future Research Directions and Unexplored Aspects of U 48800 Hydrochloride

Comprehensive Elucidation of Metabolic Profiles and Pathways

A complete understanding of the metabolic fate of U-48800 is crucial for clinical and forensic toxicology. Initial in vitro studies using human liver S9 fractions have begun to map its biotransformation. In one study, a total of 13 phase I metabolites and one phase II metabolite were identified. nih.gov The primary metabolic reactions observed were N-dealkylation and hydroxylation, along with combinations of these pathways. nih.govunica.it The cytochrome P450 isozymes CYP2C19 and CYP3A4 have been identified as the main enzymes responsible for these initial metabolic steps. nih.gov

However, further research is required to build a complete metabolic profile. Future studies should focus on:

In vivo metabolite identification: While in vitro studies are informative, in vivo studies are needed to confirm these findings and identify metabolites under physiological conditions. Studies in rats have detected the parent compound in very low amounts alongside three metabolites, but it is noted that metabolic pathways can differ between species. nih.gov

Quantitative metabolic analysis: Determining the relative abundance of each metabolite is necessary to identify the major and minor pathways, which is critical for selecting appropriate biomarkers for toxicological screening.

Genetic polymorphism impact: Investigating how genetic variations in metabolic enzymes, such as CYP2C19, affect the toxicokinetics of U-48800 could explain potential differences in individual responses. nih.gov

Table 1: Summary of In Vitro Metabolic Findings for U-48800

Parameter Finding Source
Metabolites Identified 13 Phase I, 1 Phase II nih.gov
Primary Reactions N-Dealkylation, Hydroxylation nih.govunica.it

| Key Isozymes | CYP2C19, CYP3A4 | nih.gov |

Expanded In Vitro Pharmacological Characterization Across Receptor Subtypes

The pharmacological profile of U-48800 appears to differ significantly from its close analogue, U-47700. Unlike U-47700, which is a potent mu-opioid receptor (MOR) agonist, U-48800 is reported to be primarily a kappa-opioid receptor (KOR) agonist with only moderate affinity for the MOR. wikipedia.orgnih.gov This KOR activity is likely influenced by the methylene (B1212753) bridge in its structure, a feature it shares with the KOR agonist U-51754. springermedizin.denih.gov

Future research should aim to expand upon these initial findings by:

Comprehensive receptor screening: Conducting binding and functional assays across a wider range of opioid receptor subtypes (e.g., delta-opioid receptor - DOR) and other central nervous system receptors to identify any off-target effects.

Determining functional activity: Utilizing various functional assays, such as [³⁵S]GTPγS binding, β-arrestin recruitment, and cAMP modulation, to fully characterize U-48800 as an agonist, partial agonist, or antagonist at each receptor subtype.

Structure-Activity Relationship (SAR) studies: Comparing the pharmacological profiles of U-48800 with its isomers (like U-51754) and other analogues (like 2,4-Difluoro U-48800) to understand how specific structural modifications influence receptor affinity and efficacy. researchgate.netmedchemexpress.com

Table 2: In Vitro Opioid Receptor Activation by U-48800 and Related Compounds

Compound Receptor Assay EC₅₀ (nM) Eₘₐₓ (%) Reference Compound Source
U-48800 KOR [³⁵S]GTPγS 211 93 U-50488 caymanchem.com
U-47700 MOR [³⁵S]GTPγS 111 134 Hydromorphone researchgate.net

| U-51754 | KOR | [³⁵S]GTPγS | 120 | 118 | U-50488 | researchgate.net |

Development of Novel Synthetic Routes and Analogues for Research Purposes

U-48800 is considered a structural adaptation of compounds developed by the Upjohn company in the 1970s, rather than a direct product of that original research. springermedizin.despringermedizin.de Its synthesis is therefore a modification of established chemical pathways. A general synthetic route for U-series analogues involves the reaction of a substituted cyclohexanediamine (B8721093) with a substituted phenylacetyl chloride. researchgate.net

Future research in this area could focus on:

Optimization of synthetic routes: Developing more efficient, higher-yield, and stereospecific synthetic methods for U-48800 to facilitate research and the production of analytical standards.

Creation of novel analogues: Synthesizing new analogues by modifying the dichlorophenyl ring, the N-methyl group, or the dimethylamino group. researchgate.net This would enable detailed SAR studies to probe the pharmacophore of KOR-selective ligands. An example of such an analogue already available for research is 2,4-Difluoro U-48800. medchemexpress.com

Development of labeled standards: Synthesizing isotopically labeled (e.g., with deuterium (B1214612) or ¹³C) U-48800 to serve as internal standards for quantitative mass spectrometry analysis, improving the accuracy of forensic testing. cfsre.org

Advanced Computational Modeling for Precise Receptor-Ligand Interactions and Conformational Dynamics

Computational modeling is a powerful tool for understanding the molecular interactions that govern a ligand's pharmacological profile. mdpi.com For U-48800, molecular dynamics simulations have already been employed to validate its structural characterization and distinguish it from its isomer, U-51754. mdpi.com These simulations provided insights into the molecule's conformational dynamics, including the axial and equatorial positioning of protons on the cyclohexane (B81311) ring. mdpi.com

Future computational studies should include:

Receptor docking and simulation: Performing detailed docking studies of U-48800 within the binding pocket of the KOR. Subsequent microsecond-scale molecular dynamics simulations could reveal the specific amino acid residues involved in binding and the conformational changes that lead to receptor activation. mdpi.com

Comparative modeling: Modeling the interaction of U-48800 and its isomers (e.g., U-51754) with both the MOR and KOR to elucidate the structural basis for its KOR selectivity.

Predictive modeling: Using computational models to predict the pharmacological activity of novel, unsynthesized analogues of U-48800, thereby guiding the development of new research compounds with specific desired properties.

Innovation in Analytical Techniques for Rapid Isomeric Differentiation and Quantitation

A significant challenge in the analysis of U-48800 is its differentiation from its positional isomer, U-51754, as they can produce very similar mass spectra. mdpi.comnist.gov This necessitates the use of advanced analytical methods.

Future research should focus on innovating and refining these techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The complete NMR assignment of U-48800 has been published and serves as a crucial reference. mdpi.com Future work could involve developing streamlined NMR experiments for rapid confirmation in forensic laboratories without requiring a full structural elucidation.

Mass Spectrometry (MS): While standard GC-MS struggles with isomeric differentiation, advanced MS techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully validated for the quantitation of U-48800 in blood. cfsre.org Further development could focus on identifying unique fragment ions or chromatographic conditions that enhance isomeric separation.

Combined Methodologies: The most robust approach involves combining multiple techniques. A workflow integrating GC-MS for initial screening, followed by NMR for unequivocal isomeric confirmation, has proven effective. mdpi.com The development of portable or high-throughput versions of these combined techniques could significantly enhance field and laboratory capabilities.

Table 3: Analytical Techniques for the Identification and Quantitation of U-48800

Technique Application Key Findings/Challenges Source
GC-MS Initial Screening Cannot reliably differentiate from isomer U-51754 due to similar fragmentation patterns. mdpi.comnist.gov
NMR Spectroscopy Definitive Isomeric Identification Provides unequivocal structural characterization. Full assignment of U-48800 is available for reference. mdpi.com
LC-MS/MS Quantitation in Biological Matrices Validated method for detecting and quantifying U-48800 in whole blood has been established. cfsre.org

| Molecular Dynamics | Structural Validation | Used to confirm structural features inferred from NMR data. | mdpi.com |

Q & A

Q. What are the primary metabolic pathways of U-48800, and how can they be experimentally validated?

U-48800 undergoes phase I and II metabolism, primarily involving N-demethylation , hydroxylation , and their combinations. Key metabolites include N-demethyl-hydroxy and dihydroxylated-methylated derivatives. To validate these pathways:

  • Use pooled human liver S9 fractions (pS9) for in vitro incubation.
  • Employ LC-HRMS/MS for metabolite identification via precursor ion (PI) and fragment ion (FI) analysis (e.g., accurate mass measurements, retention times) .
  • Compare results with structurally related opioids (e.g., AH-7921) to confirm pathway conservation .

Q. Which experimental models are suitable for studying U-48800 metabolism, and what are their limitations?

  • In vitro models : Pooled human liver S9 fractions (pS9) or microsomes (pHLM) are standard. Note that pHLM contains higher CYP protein concentrations, potentially overestimating metabolic stability compared to pS9 .
  • In vivo models : Rats are used for detectability studies, but species differences in CYP isoforms may limit extrapolation to humans. For example, rat urine lacks certain phase II metabolites observed in human analogs .
  • Always cross-validate findings using human urine samples (when ethically feasible) or computational models .

Advanced Research Questions

Q. How do CYP2C19 and CYP3A4 polymorphisms impact U-48800 toxicity and experimental design?

  • CYP2C19 and CYP3A4 dominate U-48800's initial metabolism. Poor metabolizers (e.g., CYP2C19*2/*3 alleles) may exhibit elevated U-48800 plasma levels due to reduced clearance, increasing toxicity risk .
  • Methodological considerations :
  • Screen for CYP2C19 genotypes in human-derived in vitro systems.
  • Use selective inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4) to assess isoform-specific contributions .
  • Account for drug-drug interactions (DDIs) in co-administration studies, as inhibitors/inducers of these CYPs may alter toxicity profiles .

Q. How can conflicting metabolic stability data between studies using pHLM and pS9 be resolved?

Discrepancies arise from differing CYP protein concentrations in pHLM vs. pS8. To reconcile results:

  • Normalize data using CYP-specific activity assays (e.g., isoform-selective probe substrates).
  • Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for system-specific variables .
  • Report both intrinsic clearance (CLint) and hepatic clearance (CLh) to enable cross-study comparisons .

Q. What analytical strategies optimize detection of U-48800 and its metabolites in biological matrices?

  • Targets : Prioritize the parent compound, N-demethyl metabolite , and N-demethyl-hydroxy metabolites in urine screening .
  • Sample preparation : Use protein precipitation (UP procedure) followed by solid-phase extraction (SPE) to enhance sensitivity.
  • Instrumentation : LC-HRMS/MS with a resolving power >25,000 to distinguish isobaric metabolites (e.g., hydroxylation isomers) .
  • Validation : Include deuterated internal standards (e.g., trimipramine-d3) to control matrix effects .

Methodological Challenges and Solutions

Q. How can researchers address the lack of authentic human samples for U-48800 toxicokinetic studies?

  • Use cross-species extrapolation : Validate rat metabolite profiles against human-relevant in vitro systems (pS9) .
  • Leverage in silico tools : Predict human metabolites using software like Meteor Nexus or ADMET Predictor.
  • Collaborate with forensic labs to access postmortem/toxicological samples under ethical approval .

Q. What are the critical parameters for designing in vitro-to-in vivo extrapolation (IVIVE) models for U-48800?

  • Include plasma protein binding (PPB) data to estimate free drug concentrations .
  • Adjust for interspecies differences in CYP expression using scaling factors (e.g., rat-to-human liver microsomal activity ratios) .
  • Validate models against in vivo rat pharmacokinetic data (e.g., urinary metabolite recovery rates) .

Data Interpretation and Contradictions

Q. Why might in vitro metabolite abundance differ from in vivo observations?

  • Phase II metabolism : Glucuronidation/sulfation in vivo may mask phase I metabolites, necessitating enzymatic hydrolysis during sample prep .
  • Dose-dependent saturation : High in vitro substrate concentrations may overwhelm enzymatic capacity, skewing metabolite ratios .
  • Tissue-specific expression : Extrahepatic metabolism (e.g., intestinal CYPs) is absent in liver-focused in vitro systems .

Toxicity and Risk Assessment

Q. What mechanistic insights link U-48800’s metabolism to its cytotoxicity?

  • Reactive intermediates : Hydroxylated metabolites may form protein adducts, triggering oxidative stress or apoptosis.
  • CYP inhibition : Co-exposure to CYP2C19/3A4 inhibitors (e.g., fluconazole) may prolong U-48800 exposure, exacerbating µ-opioid receptor-mediated toxicity .
  • Mitigation : Screen for glutathione (GSH) adducts in vitro to identify reactive metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.